molecular formula C24H30Br2N2O4 B11566446 N,N'-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide]

N,N'-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide]

Cat. No.: B11566446
M. Wt: 570.3 g/mol
InChI Key: DEEZROFTGZDQOI-UHFFFAOYSA-N
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Description

2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE is a complex organic compound characterized by the presence of bromophenoxy and acetamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE typically involves multiple steps, starting with the preparation of 2-(3-bromophenoxy)acetamide. This intermediate can be synthesized by reacting 3-bromophenol with chloroacetic acid in the presence of a base, followed by amidation with ammonia or an amine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its functional groups.

    Hydrolysis: The acetamido groups can be hydrolyzed to yield corresponding amines and acids.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while hydrolysis can produce amines and carboxylic acids.

Scientific Research Applications

2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy and acetamido groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE is unique due to its extended octyl chain, which can influence its solubility, reactivity, and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

Molecular Formula

C24H30Br2N2O4

Molecular Weight

570.3 g/mol

IUPAC Name

2-(3-bromophenoxy)-N-[8-[[2-(3-bromophenoxy)acetyl]amino]octyl]acetamide

InChI

InChI=1S/C24H30Br2N2O4/c25-19-9-7-11-21(15-19)31-17-23(29)27-13-5-3-1-2-4-6-14-28-24(30)18-32-22-12-8-10-20(26)16-22/h7-12,15-16H,1-6,13-14,17-18H2,(H,27,29)(H,28,30)

InChI Key

DEEZROFTGZDQOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)NCCCCCCCCNC(=O)COC2=CC(=CC=C2)Br

Origin of Product

United States

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